N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.238
Chemical Reactions Analysis
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under different conditions, leading to the formation of various products .
Scientific Research Applications
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide has several scientific research applications. It can be used as an intermediate in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide and N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide
Conclusion
This compound is a compound with significant potential in various scientific research fields Its unique structure and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research
Properties
IUPAC Name |
N-cyclopropyl-N'-(1-hydroxy-2-methylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,5-12)11-8(14)7(13)10-6-3-4-6/h6,12H,3-5H2,1-2H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUIMLGZZZQNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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